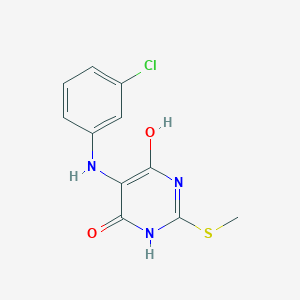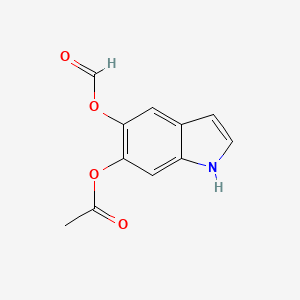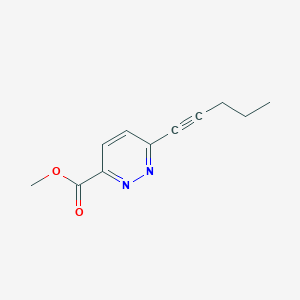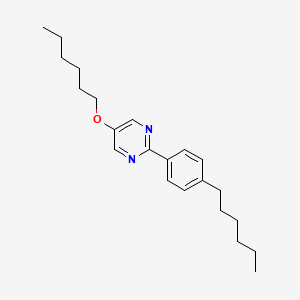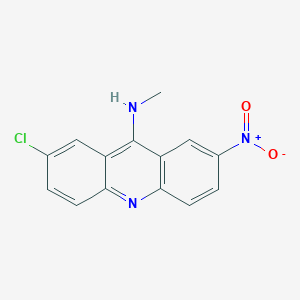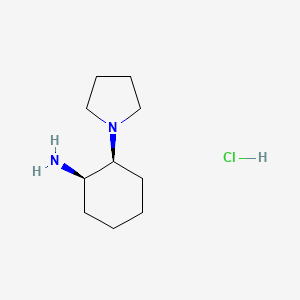
Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclohexylamines This compound is characterized by the presence of a pyrrolidine ring attached to a cyclohexane backbone, with an amine group and a hydrochloride salt form
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclohexane Backbone: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclohexane ring is replaced by a pyrrolidine moiety.
Formation of the Amine Group: The amine group can be introduced through reductive amination or other amination reactions.
Hydrochloride Salt Formation: The final step involves converting the free amine into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production process.
化学反应分析
Types of Reactions
Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce alkyl or acyl groups.
科学研究应用
Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.
相似化合物的比较
Similar Compounds
Cyclohexylamine: A simpler analog with a cyclohexane ring and an amine group.
Pyrrolidine: A compound with a pyrrolidine ring, lacking the cyclohexane backbone.
N-Methylcyclohexylamine: A related compound with a methyl group attached to the amine nitrogen.
Uniqueness
Rel-(1R,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine hydrochloride is unique due to its specific stereochemistry and the combination of the cyclohexane and pyrrolidine rings. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C10H21ClN2 |
|---|---|
分子量 |
204.74 g/mol |
IUPAC 名称 |
(1R,2S)-2-pyrrolidin-1-ylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H20N2.ClH/c11-9-5-1-2-6-10(9)12-7-3-4-8-12;/h9-10H,1-8,11H2;1H/t9-,10+;/m1./s1 |
InChI 键 |
DYFXUUWCEAKCMX-UXQCFNEQSA-N |
手性 SMILES |
C1CC[C@@H]([C@@H](C1)N)N2CCCC2.Cl |
规范 SMILES |
C1CCC(C(C1)N)N2CCCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


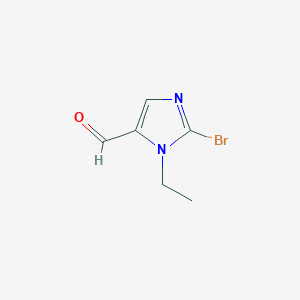
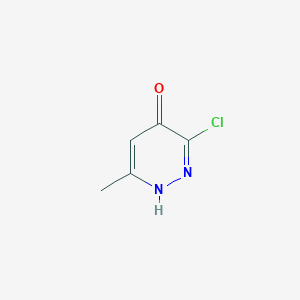
![[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B12925291.png)
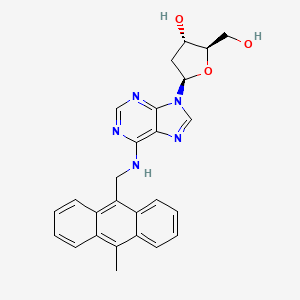
![N-[2-(3-Fluoroanilino)-3-(thiophen-2-yl)quinoxalin-6-yl]benzamide](/img/structure/B12925311.png)
![N-([1,1'-Biphenyl]-3-yl)-1-cycloheptyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12925316.png)
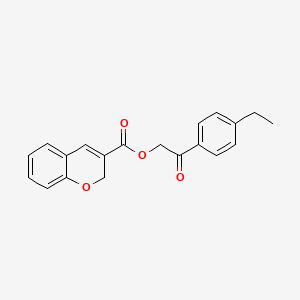
![3-Pyridin-2-yl-pyrido[3,4-e][1,2,4]triazine](/img/structure/B12925327.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B12925348.png)
